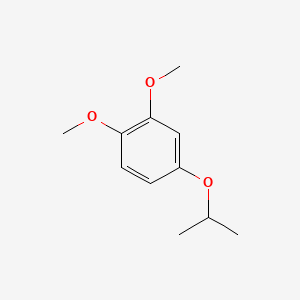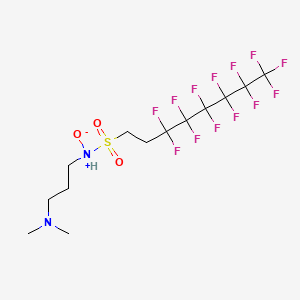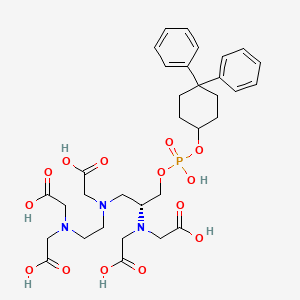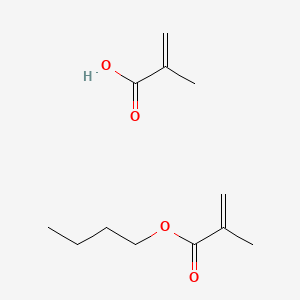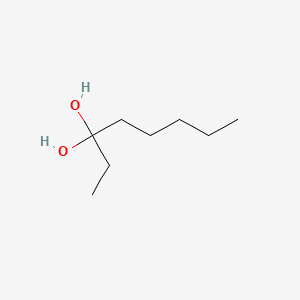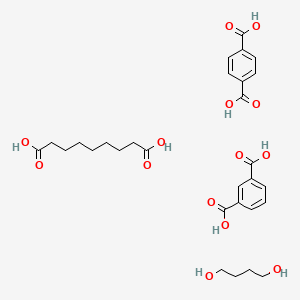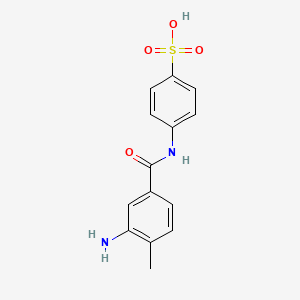
1-(4-Bromobutoxy)-3-nitrobenzene
Descripción general
Descripción
1-(4-Bromobutoxy)-3-nitrobenzene is a useful research compound. Its molecular formula is C10H12BrNO3 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoreaction of Nitrobenzenes
- Application : A study by McIntyre, Coleman, and Wubbels (2004) explored the photoreaction of nitrobenzenes, including derivatives like 1-(4-Bromobutoxy)-3-nitrobenzene, with hydrobromic acid. This research is significant in understanding the behavior of nitrobenzenes under specific conditions, which can be crucial in various chemical processes (McIntyre, Coleman, & Wubbels, 2004).
Synthesis Processes
- Application : Zhai Guang-xin (2006) conducted a study on the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, which is used in producing medicines for arrhythmia. This synthesis process might offer insights into methods that could be applicable to this compound (Zhai Guang-xin, 2006).
Solar Cell Improvement
- Application : Fu et al. (2015) investigated the use of a related compound, 1-Bromo-4-Nitrobenzene, to enhance the efficiency of polymer solar cells. This suggests that similar nitrobenzene derivatives, like this compound, could potentially play a role in improving solar cell technologies (Fu et al., 2015).
Ultrasound-Assisted Preparation
- Application : A study by Harikumar and Rajendran (2014) focused on the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene, a process that could be relevant for the preparation of this compound. This research provides insights into innovative methods for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
Environmental Impact Study
- Application : Stolz et al. (2007) examined the biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) by Clostridium species, providing valuable informationon the environmental impact and microbial interactions of nitrobenzene derivatives. Such studies could be crucial for understanding the environmental behavior of similar compounds like this compound (Stolz et al., 2007).
Understanding Photophysics and Photochemistry
- Application : Research by Giussani and Worth (2017) focused on the complex photophysics and photochemistry of nitrobenzene, highlighting the importance of understanding the photophysical properties of nitroaromatic compounds. This can be instrumental in fields such as material science and photodynamic therapy where this compound could have applications (Giussani & Worth, 2017).
Electrochemical Reduction
- Application : A study on the electrochemical reduction of nitrobenzene by Silvester et al. (2006) in ionic liquids provides insights into the reactivity and potential applications of nitrobenzene derivatives in electrochemical processes. This could be applicable to the electrochemical studies of this compound (Silvester et al., 2006).
Bromination Techniques
- Application : The work of Sobolev et al. (2014) on the electrophilic bromination of nitrobenzene suggests possible methods for bromination in the synthesis or modification of related compounds like this compound (Sobolev et al., 2014).
Propiedades
IUPAC Name |
1-(4-bromobutoxy)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c11-6-1-2-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBIOHWAIAQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309516 | |
| Record name | 1-(4-bromobutoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31191-44-3 | |
| Record name | 1-(4-Bromobutoxy)-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31191-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromobutoxy)-3-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031191443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC212205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromobutoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




